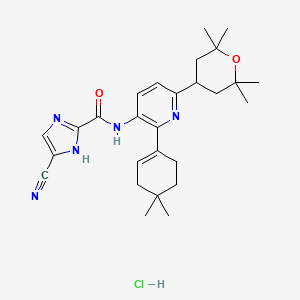

Edicotinib Hydrochloride

Description

Structure

2D Structure

Properties

CAS No. |

1559069-92-9 |

|---|---|

Molecular Formula |

C27H36ClN5O2 |

Molecular Weight |

498.1 g/mol |

IUPAC Name |

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)-3-pyridinyl]-1H-imidazole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C27H35N5O2.ClH/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18;/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33);1H |

InChI Key |

GDFIUUZLRLJTSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Edicotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Edicotinib (JNJ-40346527; PRV-6527) is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase. This document provides a comprehensive overview of the mechanism of action of Edicotinib Hydrochloride, detailing its molecular target, downstream signaling effects, and cellular consequences observed in preclinical and clinical research. Quantitative data are summarized in tabular format for clarity, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of Edicotinib's function.

Core Mechanism of Action: CSF-1R Inhibition

Edicotinib exerts its biological effects through the direct inhibition of the CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. By binding to the ATP-binding pocket of the CSF-1R kinase domain, Edicotinib blocks the autophosphorylation of the receptor, which is the critical initial step in the activation of its downstream signaling cascades.

Molecular Target and Selectivity

Edicotinib is a highly potent inhibitor of CSF-1R with a reported IC50 of 3.2 nM. Its selectivity has been characterized against other related kinases, demonstrating a preferential inhibition of CSF-1R.

| Kinase | IC50 (nM) |

| CSF-1R | 3.2 |

| KIT | 20 |

| FLT3 | 190 |

| Table 1: In vitro kinase inhibitory potency of Edicotinib. |

Downstream Signaling Pathways

The binding of ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways essential for myeloid cell function. Edicotinib's inhibition of CSF-1R phosphorylation effectively blocks these signaling cascades. Key pathways affected include:

-

PI3K/AKT Pathway: Crucial for cell survival and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Also involved in proliferation and differentiation.

-

JAK/STAT Pathway: Plays a role in cytokine signaling and immune regulation.

Preclinical studies have demonstrated that Edicotinib treatment leads to a dose-dependent decrease in CSF-1R activation and a concurrent reduction in the phosphorylation of downstream effectors such as ERK1 and ERK2.

Cellular and Physiological Consequences

The inhibition of CSF-1R signaling by Edicotinib translates into significant effects on macrophage and microglial populations, which has therapeutic implications for various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.

Reduction of Inflammatory Macrophages

In a murine T-cell transfer model of colitis, Edicotinib treatment resulted in a significant reduction in the recruitment of F4/80+ macrophages to the intestinal mucosa. This was accompanied by a decrease in disease severity, as evidenced by reduced colon weight-to-length ratios and lower histological disease scores. Transcriptomic analysis of the colonic mucosa in this model revealed that Edicotinib treatment significantly reduced the expression of CSF-1 pathway-related genes.

Inhibition of Microglial Proliferation

In preclinical models of neurodegeneration, such as the P301S tauopathy mouse model, Edicotinib has been shown to attenuate microglial proliferation. This effect is believed to modulate the neuroinflammatory environment, which is a key component of many neurodegenerative diseases. In the ME7 prion model, Edicotinib demonstrated anti-proliferative effects on microglia and reduced the expression of the pro-inflammatory cytokine IL-1β.

Modulation of the Tumor Microenvironment

In the context of oncology, CSF-1R signaling is implicated in the differentiation and survival of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress anti-tumor immunity. By inhibiting CSF-1R, Edicotinib has the potential to modulate the tumor microenvironment. Preclinical findings suggest that inhibition of CSF-1R by Edicotinib may result in sustained antiproliferative activity in certain cancers, such as Hodgkin lymphoma, where CSF-1R is aberrantly expressed.

Experimental Protocols

This section outlines the general methodologies employed in the key experiments that have elucidated the mechanism of action of Edicotinib.

In Vitro Kinase Inhibition Assay

The potency and selectivity of Edicotinib against various kinases are typically determined using in vitro kinase assays.

A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Briefly, recombinant kinase is incubated with varying concentrations of Edicotinib. The kinase reaction is then initiated by the addition of a suitable substrate and ATP. After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody, often labeled with a fluorescent probe. The signal is read on a plate reader, and the IC50 values are calculated from the dose-response curves.

Western Blot Analysis of CSF-1R Signaling

To assess the effect of Edicotinib on CSF-1R signaling in a cellular context, western blotting is employed.

-

Cell Culture and Treatment: A suitable cell line expressing CSF-1R (e.g., N13 microglia) is cultured. The cells are serum-starved and then pre-treated with various concentrations of Edicotinib for a specified time before being stimulated with recombinant CSF-1.

-

Lysis and Protein Quantification: The cells are lysed, and the total protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated CSF-1R (p-CSF-1R), total CSF-1R, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vivo Murine Model of Colitis

The T-cell transfer model is a widely used method to induce colitis in mice and evaluate the efficacy of therapeutic agents.

-

Induction of Colitis: Naive CD4+ T-cells (typically CD45RBhigh) are isolated from the spleens of donor mice (e.g., BALB/c) and injected intraperitoneally into immunodeficient recipient mice (e.g., C.B-17 SCID). This transfer of T-cells into a lymphopenic environment leads to their activation and the development of chronic intestinal inflammation over several weeks.

-

Treatment: Mice are treated with Edicotinib or a vehicle control, typically via oral gavage, either starting shortly after T-cell transfer (prophylactic regimen) or after the onset of clinical signs of colitis (therapeutic regimen).

-

Assessment of Disease: Disease progression is monitored by tracking body weight and clinical signs. At the end of the study, mice are euthanized, and the colons are collected. Disease severity is assessed by measuring the colon weight-to-length ratio and by histological scoring of inflammation and tissue damage in colon sections.

-

Immunohistochemistry: Colon sections are stained with antibodies against macrophage markers (e.g., F4/80) and T-cell markers (e.g., CD3) to quantify the infiltration of these immune cells.

-

RNA Sequencing: RNA is extracted from the colonic mucosa to analyze changes in gene expression profiles in response to Edicotinib treatment.

Conclusion

This compound is a potent and selective inhibitor of the CSF-1R tyrosine kinase. Its mechanism of action is well-defined, involving the blockade of CSF-1R autophosphorylation and the subsequent inhibition of key downstream signaling pathways that are critical for the survival, proliferation, and differentiation of macrophages and microglia. This targeted action leads to a reduction in inflammatory macrophage infiltration in models of colitis and an attenuation of microglial proliferation in the context of neurodegeneration. These findings underscore the therapeutic potential of Edicotinib in a range of inflammatory, neurodegenerative, and oncological diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to JNJ-40346527 and the CSF-1R Signaling Pathway

This technical guide provides a comprehensive overview of JNJ-40346527 (also known as edicotinib or PRV-6527), a selective, orally administered small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase. It details the core CSF-1R signaling pathway, the mechanism of action of JNJ-40346527, quantitative data from preclinical and clinical studies, and the experimental protocols used to generate this data.

The CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a cell-surface receptor tyrosine kinase essential for the survival, proliferation, differentiation, and function of mononuclear phagocytic cells, including macrophages and microglia. Its activation is triggered by the binding of its ligands, CSF-1 (macrophage colony-stimulating factor) and Interleukin-34 (IL-34).

Upon ligand binding, CSF-1R dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that are critical for cellular responses. Key pathways activated include the RAS/RAF/MEK/ERK (MAPK) pathway, which primarily regulates cell proliferation and differentiation, and the PI3K/AKT pathway, which is crucial for cell survival and metabolism. The aberrant activation of the CSF-1R pathway is implicated in the pathogenesis of various diseases, including inflammatory disorders, cancer, and neurodegenerative conditions, by promoting the accumulation and pro-inflammatory functions of macrophages and microglia.[1][2][3][4]

JNJ-40346527: Mechanism of Action

JNJ-40346527 is a potent and selective tyrosine kinase inhibitor that targets the intracellular ATP-binding site of CSF-1R. By competitively blocking this site, it prevents the receptor's autophosphorylation that is necessary for its activation. This inhibition effectively halts the downstream signaling through both the PI3K/AKT and MAPK/ERK pathways. The ultimate consequence is the suppression of survival and proliferation signals in CSF-1R-dependent cells, leading to a reduction in the number of macrophages and microglia in affected tissues.[1][5] This mechanism provides the rationale for its investigation in diseases driven by these cell types.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-40346527 from various studies.

Table 1: In Vitro Potency and Selectivity

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| CSF-1R | 3.2 | [6] |

| KIT | 20 | [6] |

| FLT3 | 190 |[6] |

Table 2: Preclinical Pharmacodynamics (Cell-Based Assay)

| Parameter | Cell Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| CSF-1R Phosphorylation Inhibition | Not Specified | 18.6 | [6] |

| ERK1/2 Phosphorylation Inhibition | Not Specified | 22.5 |[6] |

Table 3: Clinical Pharmacokinetics (Phase I/II Data)

| Indication | Dose | Cₘₐₓ (ng/mL) | AUC₂₄ (ng·h/mL) | tₘₐₓ (hours) | Key Observation | Reference |

|---|---|---|---|---|---|---|

| Hodgkin Lymphoma | 150 mg QD | 179 | 2404 | 2.0 | Near dose-proportional exposure up to 450 mg. | [5] |

| Hodgkin Lymphoma | 300 mg QD | 358 | 5110 | 2.0 | Exposure plateaued at 600 mg. | [5] |

| Hodgkin Lymphoma | 450 mg QD | 512 | 7076 | 2.0 | Steady state reached by Day 21. | [5] |

| Rheumatoid Arthritis | 100 mg BID | 347 (Mean) | Not Reported | 2.0 (Median) | Steady state reached by Week 4. |[7] |

Table 4: Clinical Pharmacodynamics and Efficacy

| Indication | Dose | Target Engagement | Clinical Outcome | Reference |

|---|---|---|---|---|

| Hodgkin Lymphoma | 150-600 mg QD | >80% inhibition of CSF-1R phosphorylation (4h post-dose) | 1 Complete Remission, 11 Stable Disease (N=21). Limited monotherapy activity. | [5][8] |

| Rheumatoid Arthritis | 100 mg BID | Adequate exposure and peripheral target engagement | No significant efficacy observed vs. placebo (change in DAS28-CRP). |[7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of JNJ-40346527.

In Vitro CSF-1R and ERK1/2 Phosphorylation Assay

-

Objective: To determine the in vitro potency (IC₅₀) of JNJ-40346527 in inhibiting CSF-1R signaling.

-

Methodology:

-

Cell Culture: Cells endogenously or exogenously expressing CSF-1R are cultured to sub-confluency.

-

Compound Incubation: Cells are pre-incubated with a range of concentrations of JNJ-40346527 (e.g., 0.1 nM to 10 µM) for a defined period.

-

Ligand Stimulation: Cells are stimulated with a fixed concentration of recombinant human CSF-1 to induce receptor phosphorylation.

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA).

-

Detection: Phosphorylated CSF-1R (pCSF-1R) and phosphorylated ERK1/2 (pERK1/2) levels are quantified using methods like ELISA, Western Blot, or Meso Scale Discovery (MSD) assays, and normalized to total protein or total target protein levels.

-

Data Analysis: Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression analysis.[6]

-

Murine T-Cell Transfer Colitis Model

-

Objective: To evaluate the in vivo efficacy of JNJ-40346527 in a model of inflammatory bowel disease.[1][9]

-

Methodology:

-

Induction of Colitis: CD4+CD25- T cells are isolated from the spleens of donor mice (e.g., Balb/c) and injected intraperitoneally into immunodeficient recipient mice (e.g., SCID). This transfer induces a progressive colitis over several weeks.

-

Treatment: Commencing at a specified time post-cell transfer (e.g., Day 14 or 21), mice are treated daily with vehicle or JNJ-40346527 via oral gavage at various dose levels (e.g., 5, 10, 20 mg/kg).

-

Monitoring: Mice are monitored for clinical signs of disease, including body weight loss.

-

Endpoint Analysis (e.g., Day 42):

-

Macroscopic Assessment: The colon is excised, and the weight-to-length ratio is calculated as an index of inflammation.

-

Histopathology: Colon tissue sections are stained (e.g., with H&E) and scored by a pathologist blinded to the treatment groups for inflammation, glandular loss, hyperplasia, and erosions.

-

Immunohistochemistry: Staining for markers like F4/80 (macrophages) and CD3 (T cells) is performed to quantify immune cell infiltration.

-

Gene Expression: Mucosal gene expression is analyzed via RNAseq to assess the impact on CSF-1 and inflammatory pathways.[1][9]

-

-

Phase I/II Clinical Trial in Hodgkin Lymphoma

-

Objective: To determine the recommended phase II dose (RP2D), safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity of JNJ-40346527.[5][8]

-

Study Design: An open-label, multicenter, dose-escalation study.

-

Patient Population: Adult patients with relapsed or refractory classical Hodgkin lymphoma who have received at least one prior therapy.

-

Methodology:

-

Dose Escalation: Patients were enrolled in sequential cohorts and received escalating daily oral doses of JNJ-40346527 (e.g., 150, 300, 450, 600 mg once daily, and 150 mg twice daily).

-

Primary Endpoint: To establish the maximum tolerated dose (MTD) and/or the RP2D. Safety and tolerability were assessed by monitoring adverse events (AEs) and dose-limiting toxicities (DLTs).

-

Secondary Endpoints:

-

Pharmacokinetics: Plasma samples were collected at various time points to determine PK parameters (Cₘₐₓ, AUC, tₘₐₓ) using liquid chromatography-tandem mass spectrometry.

-

Pharmacodynamics: Target engagement was assessed by measuring the inhibition of CSF-1R phosphorylation in peripheral blood mononuclear cells.

-

Antitumor Activity: Tumor response was evaluated according to standard criteria (e.g., Revised Response Criteria for Malignant Lymphoma).

-

-

Conclusion

JNJ-40346527 is a selective and potent inhibitor of the CSF-1R tyrosine kinase, effectively blocking downstream signaling pathways crucial for the function of macrophages and microglia. Preclinical studies have demonstrated its ability to reduce target cell populations and ameliorate disease in models of inflammation and neurodegeneration.[1][6][9] Clinical trials have established its pharmacokinetic profile and confirmed target engagement in humans.[5][7][10] While monotherapy showed limited efficacy in heavily pretreated Hodgkin lymphoma and rheumatoid arthritis, the well-defined mechanism of action and biological activity support its continued investigation, potentially in other indications or in combination with other therapeutic agents.[5][7][10]

References

- 1. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]

- 3. usagainstalzheimers.org [usagainstalzheimers.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]

- 8. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. meridian.allenpress.com [meridian.allenpress.com]

JNJ-40346527: A Technical Guide to its Target Protein Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of JNJ-40346527 (also known as Edicotinib or PRV-6527), a selective, orally active small molecule inhibitor. The information is curated for professionals in the fields of pharmacology, oncology, and neuroinflammation.

Core Target and Binding Affinity

JNJ-40346527 is a potent inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase.[1][2][3] Its high affinity and selectivity for CSF-1R are central to its pharmacological effects. The inhibitory activity of JNJ-40346527 has been quantified against CSF-1R and other related kinases, demonstrating its selectivity profile.

Quantitative Binding Affinity Data

The half-maximal inhibitory concentration (IC50) values of JNJ-40346527 against its primary target and other kinases are summarized in the table below. This data is critical for understanding the compound's potency and selectivity.

| Target Protein | IC50 Value (nM) | Reference |

| CSF-1R | 3.2 | [1] |

| KIT | 20 | [1] |

| FLT3 | 190 | [1] |

Mechanism of Action

JNJ-40346527 functions by selectively inhibiting the tyrosine kinase domain of the CSF-1R.[4] CSF-1R and its ligands, CSF-1 and IL-34, play a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[2] By blocking the ATP-binding site of the CSF-1R kinase domain, JNJ-40346527 prevents the autophosphorylation of the receptor, which is the initial step in the downstream signaling cascade.[5] This inhibition leads to a reduction in the viability and activity of macrophages and microglia.[6][7] This mechanism is being explored for therapeutic potential in various conditions, including inflammatory diseases, cancer, and neurodegenerative disorders.[5][6][8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings. Below are detailed protocols for assessing the in vitro and biochemical inhibitory activity of JNJ-40346527 against CSF-1R.

In Vitro CSF-1R Phosphorylation Inhibition Assay

This protocol is adapted from studies assessing the cellular activity of JNJ-40346527 in a murine microglial cell line (N13).[5]

Objective: To determine the IC50 of JNJ-40346527 for the inhibition of CSF-1 induced CSF-1R phosphorylation in a cellular context.

Materials:

-

N13 murine microglia cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

JNJ-40346527

-

Recombinant murine CSF-1

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Western Blotting reagents and equipment

-

Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, anti-phospho-ERK1/2, anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

Procedure:

-

Cell Culture: Culture N13 cells in DMEM supplemented with 10% FBS and 50 U/mL penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Seed N13 cells in 6-well plates at a density that allows for approximately 80-90% confluency on the day of the experiment.

-

Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free DMEM and incubate for 4 hours.

-

Inhibitor Treatment: Prepare serial dilutions of JNJ-40346527 in serum-free DMEM. Add the diluted compound to the cells and incubate for 30 minutes.

-

CSF-1 Stimulation: Following the inhibitor pre-treatment, stimulate the cells with CSF-1 (e.g., at a final concentration of 100 ng/mL) for 10-15 minutes.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against p-CSF-1R, total CSF-1R, p-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phosphorylated protein signal to the total protein signal for each sample.

-

Plot the normalized signal against the logarithm of the JNJ-40346527 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Biochemical CSF-1R Kinase Inhibition Assay (Representative Protocol)

This protocol describes a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, such as the LanthaScreen™, a common method for determining kinase inhibitor IC50 values in a biochemical setting.

Objective: To determine the IC50 of JNJ-40346527 for the inhibition of CSF-1R kinase activity in a purified, cell-free system.

Materials:

-

Recombinant human CSF-1R kinase

-

Fluorescein-labeled poly-GT peptide substrate

-

ATP

-

JNJ-40346527

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20)

-

TR-FRET dilution buffer

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare a 2X solution of CSF-1R kinase in kinase reaction buffer.

-

Prepare a 2X solution of the fluorescein-labeled substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for CSF-1R.

-

Prepare serial dilutions of JNJ-40346527 in kinase reaction buffer.

-

-

Assay Plate Setup:

-

Add the JNJ-40346527 dilutions to the assay plate.

-

Add the 2X CSF-1R kinase solution to all wells.

-

Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.

-

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Prepare a solution of Terbium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.

-

Add the antibody solution to all wells to stop the kinase reaction and initiate the FRET signal development.

-

-

Signal Measurement: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission/donor emission).

-

Plot the TR-FRET ratio against the logarithm of the JNJ-40346527 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

The following diagrams illustrate the experimental workflow and the targeted signaling pathway.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - EE [thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Edicotinib Hydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edicotinib Hydrochloride (formerly JNJ-40346527, also known as PRV-6527) is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2][3][4][5] This document provides an in-depth technical guide on the discovery and development history of Edicotinib. It details the compound's mechanism of action, preclinical pharmacology, and its investigational journey across a spectrum of therapeutic areas, including oncology, autoimmune disorders, and neurodegenerative diseases. Quantitative data from key clinical trials are summarized, and detailed experimental protocols for foundational preclinical assays are provided.

Discovery and Synthesis

Edicotinib was discovered and initially developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson.[5][6] The compound was identified through screening for potent and selective inhibitors of the CSF-1R kinase. While the specific details of the initial high-throughput screening campaign are not publicly available, patent literature discloses the chemical structure and methods for the synthesis of related compounds.

Chemical Structure:

-

Chemical Name: 4-cyano-N-[2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide hydrochloride[6]

-

Molecular Formula: C27H35N5O2 · HCl

-

CAS Number: 1142363-52-7[6]

Mechanism of Action

Edicotinib is a highly selective inhibitor of the CSF-1R tyrosine kinase.[1][2][3][4][5] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, differentiation, and function of monocytes and macrophages.[7] By inhibiting CSF-1R, Edicotinib effectively depletes macrophage populations in various tissues.

The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell proliferation and survival. Edicotinib competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing autophosphorylation and subsequent downstream signaling.[2]

Signaling Pathway Diagram

Caption: CSF-1R Signaling Pathway and Inhibition by Edicotinib.

Preclinical Pharmacology

In Vitro Kinase Selectivity

Edicotinib has demonstrated high potency and selectivity for CSF-1R in in vitro kinase assays.[1][2][3][4][5]

| Target Kinase | IC50 (nM) |

| CSF-1R | 3.2 [1][2][3][4][5] |

| KIT | 20[1][2][4] |

| FLT3 | 190[1][2][4] |

In Vivo Studies in a Prion Disease Mouse Model

Edicotinib has been evaluated in the ME7 model of murine prion disease, a model characterized by progressive neurodegeneration and microglial activation.

-

Effect on Microglia: Oral administration of Edicotinib in ME7 mice led to a dose-dependent inhibition of microglial proliferation.[4] A dose of 30 mg/kg administered for 33 days resulted in a significant reduction in the density of microglia in the hippocampus.[4]

-

Neuroprotective Effects: The reduction in microglial proliferation was associated with an attenuation of neurodegeneration in the P301S mouse tauopathy model.[8]

Clinical Development

Edicotinib has been investigated in a range of clinical trials for various indications. The global development for some indications has been discontinued.[6]

Hodgkin Lymphoma

A Phase I/II, open-label, multicenter study (NCT01572519) evaluated the safety and efficacy of Edicotinib in patients with relapsed or refractory classical Hodgkin lymphoma.

| Parameter | Value |

| Number of Patients | 21 |

| Dose Cohorts | 150 mg QD, 300 mg QD, 450 mg QD, 600 mg QD, 150 mg BID |

| Complete Remission | 1 patient |

| Stable Disease | 11 patients |

| Most Common Adverse Events (≥20%) | Nausea, headache, pyrexia |

Target engagement was confirmed by >80% inhibition of CSF-1R phosphorylation.

Rheumatoid Arthritis

A Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study (NCT01597739) assessed the efficacy and safety of Edicotinib in patients with active rheumatoid arthritis despite DMARD therapy.

| Parameter | Edicotinib (100 mg BID) | Placebo |

| Number of Patients | 25 (evaluable for PK) | N/A |

| Primary Endpoint (Change in DAS28-CRP at Week 12) | -1.15 | -1.42 |

| ACR20 Response at Week 12 | Not Statistically Significant vs. Placebo | N/A |

Despite a lack of clinical efficacy, target engagement was demonstrated by increased CSF-1 levels and decreased CD16+ monocytes in the Edicotinib group.[9]

Crohn's Disease

A Phase IIa, multicenter, randomized, double-blind, placebo-controlled study (PRINCE, NCT03854305) evaluated the efficacy and safety of Edicotinib in patients with moderately to severely active Crohn's disease.

| Parameter | Edicotinib | Placebo |

| Number of Patients | 93 (total) | N/A |

| Primary Endpoint (Change in CDAI at Week 12) | Did not differentiate from placebo | High placebo response |

| Secondary Endpoints (in steroid-free patients) | Improvements in mucosal endoscopy (SES-CD) and histology (GHAS) | N/A |

Proof-of-mechanism was demonstrated by significant reductions in circulatory inflammatory monocytes and macrophages in colonic tissue.

Other Indications

-

Prostate Cancer: A presurgical trial (NCT03177460) investigated Edicotinib in patients with localized prostate cancer.

-

Alzheimer's Disease: A Phase I study (NCT04121208) to characterize biomarker effects was terminated.[6]

Experimental Protocols

In Vitro CSF-1R Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example based on commercially available kinase assay kits and may not reflect the exact protocol used in the original discovery of Edicotinib.

Caption: Workflow for an In Vitro CSF-1R Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of Edicotinib in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human CSF-1R kinase, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and ATP in kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, add the CSF-1R kinase, substrate, and the Edicotinib dilutions.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) using a luminescence-based assay system (e.g., ADP-Glo™).

-

Data Analysis: Measure the luminescent signal using a plate reader. Calculate the percent inhibition for each Edicotinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

ME7 Prion Mouse Model (Representative Protocol)

This protocol is a representative example and may not reflect the exact protocol used in the cited studies.

Caption: Workflow for the ME7 Prion Mouse Model Study.

Methodology:

-

Disease Induction: Anesthetize mice (e.g., C57BL/6J) and perform a stereotactic injection of ME7 scrapie-infected brain homogenate into the dorsal hippocampus. Control animals receive an injection of normal brain homogenate.

-

Treatment: At a predetermined time post-inoculation, begin daily oral gavage administration of Edicotinib at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control.

-

Behavioral Analysis: At various time points, assess behavioral deficits, such as changes in locomotor activity (open field test) and nesting behavior.

-

-

Immunohistochemistry: Process brain sections for immunohistochemical staining with antibodies against microglial markers (e.g., Iba1 or PU.1) to quantify microglial numbers and morphology.

-

Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., IL-1β) using techniques like ELISA or multiplex assays.

-

Logical Flow of Development

The development of Edicotinib followed a logical progression from target identification to clinical evaluation in various disease contexts.

Caption: Logical Progression of Edicotinib's Development.

Conclusion

This compound is a well-characterized, potent, and selective CSF-1R inhibitor that has undergone extensive preclinical and clinical evaluation. While it demonstrated clear target engagement and proof-of-mechanism in several studies, it failed to meet primary efficacy endpoints in key Phase II trials for rheumatoid arthritis and Crohn's disease, leading to the discontinuation of its development for these indications. The compound's development history underscores the challenges of translating a well-defined pharmacological mechanism into clinical benefit, particularly in complex inflammatory and oncologic diseases. The data and protocols presented herein provide a valuable resource for researchers in the fields of kinase inhibitor development, macrophage biology, and translational medicine.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Edicotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. CN117820239A - Novel CSF1R inhibitor and preparation method and application thereof - Google Patents [patents.google.com]

- 8. Crohn's disease management after intestinal resection: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

The Role of Edicotinib in Microglial Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neurodegenerative diseases. Their proliferation and survival are tightly regulated by the colony-stimulating factor 1 receptor (CSF-1R) signaling pathway. Dysregulation of this pathway is implicated in various neurological disorders, making CSF-1R a compelling therapeutic target. Edicotinib (JNJ-40346527) is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of CSF-1R. This technical guide provides an in-depth overview of the role of Edicotinib in modulating microglia proliferation and survival, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and experimental workflows.

Introduction to Edicotinib and its Mechanism of Action

Edicotinib is a small molecule inhibitor that selectively targets the tyrosine kinase activity of CSF-1R.[1][2] The binding of ligands, such as colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of myeloid lineage cells, including microglia.[3] Edicotinib effectively blocks these downstream signaling events, thereby limiting microglial expansion and survival.[1]

Quantitative Data on Edicotinib's Efficacy and Selectivity

The potency and selectivity of Edicotinib have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity of Edicotinib

| Target | IC50 (nM) | Reference |

| CSF-1R | 3.2 | [1][2][3] |

| KIT | 20 | [1][2][3] |

| FLT3 | 190 | [1][2][3] |

Table 2: In Vitro Functional Activity of Edicotinib in Microglia

| Assay | Endpoint | IC50 (nM) | Cell Type | Reference |

| CSF-1R Phosphorylation | Inhibition | 18.6 | Not Specified | [1] |

| ERK1/2 Phosphorylation | Inhibition | 22.5 | Not Specified | [1] |

Table 3: In Vivo Effects of Edicotinib on Microglia

| Animal Model | Dosage | Duration | Effect on Microglia | Reference |

| ME7-prion mice | 30 mg/kg (oral gavage) | 33 days | Up to 30% reduction in microglia density in the CA1 of the hippocampus. | [1] |

| ME7 mice | 3, 10, 30, and 100 mg/kg (oral gavage) | 5 days | Significant inhibition of microglial proliferation. Depletion of up to 50% of patrolling blood monocytes at all doses. Did not affect microglial numbers when administered under 100 mg/kg. | [1] |

Signaling Pathways Modulated by Edicotinib

Edicotinib exerts its effects on microglia by inhibiting the CSF-1R signaling cascade. Upon ligand binding, CSF-1R activates several downstream pathways crucial for cell survival and proliferation.

Caption: Edicotinib inhibits CSF-1R signaling and downstream pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of Edicotinib on microglia.

Primary Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from neonatal mouse brains.

-

Tissue Dissociation:

-

Euthanize neonatal mouse pups (P0-P3) and dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Neutralize trypsin with DMEM containing 10% Fetal Bovine Serum (FBS).

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

Mixed Glial Culture:

-

Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS, 1% Penicillin-Streptomycin.

-

Plate the cells in T75 flasks and incubate at 37°C in a 5% CO2 incubator.

-

Change the medium every 3-4 days. Astrocytes will form a confluent monolayer at the bottom of the flask.

-

-

Microglia Isolation:

-

After 10-14 days, once the mixed glial culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.

-

Collect the supernatant containing the microglia and centrifuge.

-

Resuspend the microglial pellet in fresh culture medium and plate for experiments.

-

Microglia Proliferation Assay (BrdU Staining)

This protocol outlines the procedure for measuring microglia proliferation using 5-bromo-2'-deoxyuridine (BrdU) incorporation.

-

Cell Treatment:

-

Plate primary microglia in 96-well plates.

-

Treat the cells with various concentrations of Edicotinib or vehicle control for the desired duration (e.g., 24-72 hours).

-

Add 10 µM BrdU to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

DNA Denaturation:

-

Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA and expose the incorporated BrdU.

-

Neutralize the acid with 0.1 M sodium borate buffer (pH 8.5).

-

-

Immunostaining and Analysis:

-

Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS).

-

Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

-

Counterstain with a nuclear marker (e.g., DAPI).

-

Image the plates using a fluorescence microscope or high-content imaging system.

-

Quantify the percentage of BrdU-positive cells relative to the total number of cells.

-

Flow Cytometry for Microglia Viability and Proliferation

This protocol details the use of flow cytometry to assess microglia viability and proliferation.

-

Cell Preparation and Treatment:

-

Culture and treat primary microglia with Edicotinib as described previously.

-

For proliferation analysis, pulse the cells with BrdU or use a cell proliferation dye (e.g., CFSE).

-

-

Cell Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

For viability, stain with a viability dye (e.g., Propidium Iodide or a fixable viability dye).

-

For surface markers, incubate with fluorescently conjugated antibodies against microglial markers such as CD11b and CD45.

-

For intracellular proliferation markers (e.g., Ki67 or BrdU), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the specific antibody.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the live, single-cell population.

-

Identify the microglia population based on CD11b and CD45 expression.

-

Quantify the percentage of proliferating (BrdU+ or Ki67+) and viable cells within the microglia gate.

-

Experimental and Logical Workflows

The following diagrams illustrate typical experimental and logical workflows for studying the effects of Edicotinib on microglia.

Caption: A typical experimental workflow for evaluating Edicotinib.

Caption: The logical cascade of Edicotinib's therapeutic potential.

Conclusion

Edicotinib is a potent and selective CSF-1R inhibitor that effectively modulates microglia proliferation and survival. By blocking the CSF-1R signaling pathway, Edicotinib offers a promising therapeutic strategy for a range of neurodegenerative and neuroinflammatory disorders where microglia play a pathogenic role. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Edicotinib and other CSF-1R inhibitors.

References

An In-depth Technical Guide to the Synthesis and Purification of Edicotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edicotinib Hydrochloride (JNJ-40346527) is a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a key mediator in the survival, proliferation, and differentiation of macrophages.[1] Its therapeutic potential is being explored in a variety of diseases, including rheumatoid arthritis and certain cancers.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, including detailed experimental protocols, data presentation in tabular format, and visualizations of key processes. Due to the proprietary nature of specific manufacturing processes, this guide presents a representative synthesis based on established methods for structurally related pyrazolo[3,4-d]pyrimidin-4-one derivatives.

Edicotinib's Mechanism of Action: Targeting the CSF-1R Signaling Pathway

Edicotinib functions by inhibiting the tyrosine kinase activity of CSF-1R.[3] This action blocks the downstream signaling cascade that is crucial for macrophage function. The binding of colony-stimulating factor 1 (CSF-1) to its receptor, CSF-1R, leads to receptor dimerization and autophosphorylation, initiating a signaling cascade that involves pathways such as the MAPK/ERK pathway.[4] Edicotinib's inhibition of CSF-1R phosphorylation prevents the activation of these downstream effectors.[4]

Caption: CSF-1R Signaling Pathway Inhibition by Edicotinib.

Synthesis of Edicotinib

The synthesis of Edicotinib, a pyrazolo[3,4-d]pyrimidin-4-one derivative, can be achieved through a multi-step process. A plausible synthetic route, based on general methods for this class of compounds, is outlined below.[5][6][7]

Representative Synthetic Workflow

The proposed synthesis begins with the formation of a substituted pyrazole, which then undergoes cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core. Subsequent functionalization leads to the final Edicotinib molecule.

Caption: Representative Synthesis Workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 5-amino-1-isobutyl-1H-pyrazole-4-carbonitrile

-

To a solution of isobutylhydrazine in ethanol, add ethoxymethylenemalononitrile.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 7-amino-1-isobutyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

-

In a round-bottom flask, combine the 5-amino-1-isobutyl-1H-pyrazole-4-carbonitrile with an excess of formamide.

-

Heat the mixture to 180-200 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

Step 3: Synthesis of 7-amino-1-isobutyl-5-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Edicotinib free base)

-

This step involves a Buchwald-Hartwig amination or similar cross-coupling reaction.

-

Combine 7-chloro-1-isobutyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (which can be synthesized from the product of step 2), p-toluidine, a palladium catalyst (e.g., Pd2(dba)3), and a ligand (e.g., Xantphos) in a suitable solvent such as toluene or dioxane.

-

Add a base, such as sodium tert-butoxide.

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified as described in the purification section.

Step 4: Formation of this compound

-

Dissolve the purified Edicotinib free base in a suitable solvent, such as isopropanol or ethyl acetate.

-

Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data for Synthesis

| Step | Reaction Type | Typical Yield (%) | Key Reagents |

| 1 | Pyrazole Formation | 75-85 | Isobutylhydrazine, Ethoxymethylenemalononitrile |

| 2 | Cyclization | 60-70 | Formamide |

| 3 | Buchwald-Hartwig Amination | 50-65 | p-Toluidine, Palladium catalyst, Ligand, Base |

| 4 | Salt Formation | >95 | Hydrochloric Acid |

Note: Yields are representative and can vary based on reaction scale and optimization.

Purification of this compound

High purity of the final active pharmaceutical ingredient (API) is critical. The purification of this compound typically involves chromatographic techniques followed by crystallization.

Purification Workflow

Caption: General Purification Workflow for this compound.

Detailed Experimental Protocol

1. Column Chromatography (Purification of the Free Base)

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

-

Dissolve the crude Edicotinib free base in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Recrystallization (Purification of the Hydrochloride Salt)

-

Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, isopropanol).

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum to a constant weight.

Quantitative Data for Purification

| Purification Step | Technique | Expected Purity | Typical Recovery (%) |

| 1 | Column Chromatography | >98% | 80-90 |

| 2 | Recrystallization | >99.5% | 85-95 |

Conclusion

The synthesis and purification of this compound involve a multi-step process that leverages established organic chemistry principles. While the exact, commercial-scale manufacturing process is proprietary, the representative methods outlined in this guide provide a solid foundation for researchers and drug development professionals. The core synthesis relies on the construction of the pyrazolo[3,4-d]pyrimidin-4-one scaffold, followed by key functionalization steps. Rigorous purification using chromatography and crystallization is essential to achieve the high purity required for a pharmaceutical-grade compound. Understanding these methodologies is crucial for the continued research and development of Edicotinib and other small molecule kinase inhibitors.

References

- 1. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]

- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

JNJ-40346527 as a tool for studying macrophage biology

An In-Depth Technical Guide to JNJ-40346527: A Tool for Studying Macrophage Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40346527, also known as edicotinib or PRV-6527, is a potent, selective, and orally active small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R and its ligand, CSF-1, are pivotal regulators of the survival, proliferation, differentiation, and function of macrophages and their precursors.[3][4][5] This makes JNJ-40346527 an invaluable chemical probe for elucidating the multifaceted roles of macrophages in health and disease, including inflammatory conditions, neurodegeneration, and oncology.[3][6][7] This guide provides a comprehensive overview of JNJ-40346527, its mechanism of action, quantitative data, and detailed experimental protocols for its application in macrophage biology research.

Core Mechanism of Action: CSF-1R Inhibition

The primary mechanism of action of JNJ-40346527 is the inhibition of the CSF-1R tyrosine kinase domain.[2][3] Binding of CSF-1 to CSF-1R on the surface of macrophages induces receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the ERK1/2 pathway, which ultimately regulates gene expression programs essential for macrophage function and survival.[1][8] JNJ-40346527 selectively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing this autophosphorylation and effectively blocking all subsequent downstream signaling.[1][8] This leads to reduced macrophage viability, proliferation, and recruitment in various tissues.[3][6][9]

Data Presentation: Quantitative Profile

The following tables summarize the key quantitative parameters of JNJ-40346527, collated from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Kinase Selectivity

| Target | IC50 Value | Source |

|---|---|---|

| CSF-1R | 3.2 nM | [1][7][8] |

| KIT | 20 nM | [1][7][8] |

Table 2: Cellular Activity

| Assay | Cell Line | IC50 / EC50 Value | Source |

|---|---|---|---|

| CSF-1R Phosphorylation Inhibition | N13 Murine Microglia | IC50: 18.6 nM | [8] |

| ERK1/2 Phosphorylation Inhibition | N13 Murine Microglia | IC50: 22.5 nM | [1][8] |

| Microglial Proliferation Inhibition (Plasma) | ME7 Mouse Model | EC50: 196 ng/mL | [1] |

| Microglial Proliferation Inhibition (Brain) | ME7 Mouse Model | EC50: 69 ng/g |[1] |

Table 3: In Vivo Efficacy (Murine T-Cell Transfer Colitis Model)

| Parameter | Effect of JNJ-40346527 | Source |

|---|---|---|

| Colon Weight/Length Ratio Increase | Inhibited by ~50% | [2][3][10] |

| Histological Disease Scores | Reduced by ~60% | [2][3][10] |

| F4/80+ Macrophage Numbers | Sharply reduced/normalized | [2][3][10] |

| CD3+ T-cell Numbers | Reduced | [2][3][10] |

| M1 and M0 Macrophage Gene Sets | Sharply reduced/normalized |[2][3] |

Experimental Protocols: Methodologies for Macrophage Research

Detailed protocols derived from published studies are provided below to facilitate the use of JNJ-40346527 as a research tool.

Protocol 1: In Vitro CSF-1R and ERK1/2 Phosphorylation Assay

This protocol is used to determine the cellular potency of JNJ-40346527 in inhibiting the CSF-1R signaling pathway.[8]

-

Cell Culture: Culture N13 murine microglial cells in standard growth medium. Prior to the experiment, serum-starve the cells to reduce basal signaling.

-

Inhibitor Pre-incubation: Pre-incubate the serum-starved N13 cells with varying concentrations of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) or vehicle control for 1-2 hours.[1][8]

-

Stimulation: Stimulate the cells with recombinant murine CSF-1 (e.g., 100 ng/mL) for 5-10 minutes to induce CSF-1R phosphorylation.[8]

-

Lysis and Protein Quantification: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

-

Western Blot Analysis: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-CSF-1R (Tyr723), total CSF-1R, phospho-ERK1/2, and total ERK1/2. A loading control like GAPDH or β-actin should also be used.

-

Data Analysis: Use densitometry to quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition against the log concentration of JNJ-40346527 to calculate the IC50 value.[8]

Protocol 2: In Vivo Murine T-Cell Transfer Colitis Model

This model is used to assess the role of macrophages in inflammatory bowel disease and the efficacy of JNJ-40346527 in modulating this response.[2][3][10]

-

Colitis Induction: Induce colitis in immunodeficient SCID mice by intraperitoneally injecting CD4+CD45RBhigh T-cells from the spleens of healthy donor mice.

-

Monitoring: Monitor mice for disease progression by recording body weight regularly.

-

Compound Preparation and Dosing: Prepare JNJ-40346527 daily in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose.[2]

-

Treatment Administration: Begin treatment after disease onset (e.g., day 14 or 21 post-transfer).[3][10] Administer JNJ-40346527 or vehicle to the mice daily via oral gavage at specified doses (e.g., 3, 10, 30 mg/kg).[3] Continue treatment until study termination (e.g., day 42).[10]

-

Endpoint Analysis:

-

Macroscopic: At termination, collect the colon and measure the weight-to-length ratio as an indicator of edema and inflammation.[3][10]

-

Histopathology: Fix colonic tissues in formalin, embed in paraffin, section, and stain with H&E. Score the sections for inflammation and tissue damage.[3][10]

-

Immunohistochemistry (IHC): Perform IHC on colon sections using antibodies against macrophage markers (e.g., F4/80) and T-cell markers (e.g., CD3) to quantify immune cell infiltration.[2][3]

-

Gene Expression: Extract RNA from mucosal scrapings and perform RNAseq or qPCR to analyze the expression of CSF-1 pathway genes and macrophage polarization markers (M1/M0 gene sets).[3][10]

-

Conclusion

JNJ-40346527 is a highly selective and potent CSF-1R inhibitor that serves as a critical tool for investigating the biology of macrophages. Its ability to specifically target the CSF-1R pathway allows for the depletion and functional modulation of macrophage populations in both in vitro and in vivo settings. The data and protocols presented in this guide demonstrate its utility in dissecting the role of macrophages in complex biological processes, from T-cell-mediated inflammation to microglial dynamics in neurodegeneration. By effectively blocking macrophage proliferation and recruitment, JNJ-40346527 enables researchers to probe the specific contributions of these cells to disease pathogenesis, making it an indispensable asset for academic and pharmaceutical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]

- 3. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. aacrjournals.org [aacrjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Edicotinib Hydrochloride: A Technical Guide to its Applications in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edicotinib Hydrochloride, also known by its development code JNJ-40346527, is a potent, selective, and orally active small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R is a critical cell surface receptor primarily expressed on myeloid lineage cells, including macrophages and microglia.[3] Its signaling, prompted by ligands CSF-1 and IL-34, governs the proliferation, differentiation, and survival of these cells.[3][4] Due to its ability to modulate macrophage and microglial populations, Edicotinib has emerged as a valuable tool in basic research, particularly for investigating the roles of these cells in neurodegenerative diseases, inflammatory conditions, and oncology. This guide provides an in-depth overview of its mechanism, quantitative parameters, experimental applications, and detailed protocols.

Mechanism of Action

Edicotinib exerts its biological effects by competing with ATP for the binding site within the intracellular tyrosine kinase domain of the CSF-1R.[5] This inhibition prevents the autophosphorylation of the receptor, a crucial step for initiating downstream signaling cascades.[6] By blocking this initial activation, Edicotinib effectively curtails the signals that promote the survival and proliferation of CSF-1R-expressing cells. A primary downstream pathway affected is the ERK1/2 pathway; treatment with Edicotinib leads to a dose-dependent reduction in the phosphorylation of ERK1 and ERK2.[1]

The compound demonstrates high selectivity for CSF-1R, with less inhibitory activity against other related kinases such as KIT and FLT3, making it a precise tool for studying CSF-1R-dependent biology.[1][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Icotinib Hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Edicotinib Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro evaluation of Edicotinib Hydrochloride, a potent and selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). The following protocols describe key assays for characterizing its inhibitory activity and cellular effects.

Introduction

This compound (also known as JNJ-40346527) is an orally available, brain-penetrant small molecule inhibitor of the CSF-1R tyrosine kinase.[1][2] CSF-1R signaling is crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[2] Dysregulation of the CSF-1R pathway has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] The in vitro assays detailed below are fundamental for elucidating the mechanism of action and determining the potency of this compound.

Mechanism of Action

This compound selectively targets the ATP-binding site of the CSF-1R tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][3] Key downstream pathways affected include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Assay Type |

| CSF-1R | 3.2 nM | Kinase Assay |

| KIT | 20 nM | Kinase Assay |

| FLT3 | 190 nM | Kinase Assay |

| CSF-1R (cellular) | 18.6 nM | Western Blot |

| pERK1/2 (cellular) | 22.5 nM | Western Blot |

Data compiled from publicly available sources.[3]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway inhibited by this compound.

Caption: Edicotinib inhibits CSF-1R signaling.

Experimental Protocols

CSF-1R Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified CSF-1R kinase.

Workflow:

Caption: Workflow for CSF-1R kinase inhibition assay.

Materials:

-

Recombinant human CSF-1R kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

-

Reaction Setup:

-

Add 5 µL of assay buffer to each well.

-

Add 1 µL of the this compound serial dilutions to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-kinase control (background).

-

Add 2 µL of recombinant CSF-1R kinase to each well (except the no-kinase control).

-

Gently mix and incubate for 10 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Add 2 µL of a mixture of the kinase substrate and ATP to each well to start the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the remaining ATP by adding the kinase detection reagent according to the manufacturer's protocol.

-

Incubate as required by the detection reagent.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no-kinase control) from all other readings.

-

Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no-ATP control (100% inhibition).

-

Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Phospho-CSF-1R and Phospho-ERK Assay (Western Blot)

This protocol details a method to assess the inhibitory effect of this compound on CSF-1-induced CSF-1R and downstream ERK phosphorylation in a cellular context.

Workflow:

Caption: Workflow for cellular phospho-protein analysis.

Materials:

-

CSF-1R expressing cells (e.g., M-NFS-60)

-

Cell culture medium and serum

-

This compound

-

Recombinant human CSF-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CSF-1R, anti-total-CSF-1R, anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture:

-

Seed CSF-1R expressing cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours.[3] Include a DMSO vehicle control.

-

-

Cell Stimulation:

-

Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phosphorylated protein signal to the total protein signal for each sample.

-

Plot the normalized data against the this compound concentration to determine the cellular IC50.

-

Cell Proliferation Assay

This protocol outlines a method to evaluate the effect of this compound on the proliferation of CSF-1 dependent cells.

Materials:

-

CSF-1 dependent cell line (e.g., M-NFS-60)

-

Cell culture medium

-

Recombinant human CSF-1

-

This compound

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

White or clear 96-well plates

-

Multimode plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Stimulation: Add CSF-1 to the appropriate wells to stimulate proliferation. Include a no-CSF-1 control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

References

Application Notes and Protocols for JNJ-40346527 in Primary Microglia Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing JNJ-40346527 (also known as Edicotinib), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), in primary microglia cultures.

Introduction

JNJ-40346527 is a brain-penetrant, orally active small molecule that specifically targets the CSF-1R kinase.[1] CSF-1R is critically important for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system.[2][3] By inhibiting CSF-1R, JNJ-40346527 allows for the modulation of microglial activity, making it a valuable tool for studying the role of these cells in neuroinflammation, neurodegenerative diseases, and other neurological disorders.

Mechanism of Action

JNJ-40346527 functions as a selective inhibitor of CSF-1R tyrosine kinase.[4] The binding of CSF-1R ligands, CSF-1 and IL-34, to the receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/AKT route, crucial for cell survival, and the Extracellular signal-regulated kinase (ERK) pathway, which is involved in proliferation and differentiation.[2] JNJ-40346527 blocks the autophosphorylation of CSF-1R, thereby inhibiting these downstream signaling events.

Caption: CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for JNJ-40346527 based on in vitro studies.

| Parameter | Value | Cell Type | Reference |

| IC50 (CSF-1R) | 3.2 nM | N/A | [1] |

| IC50 (CSF-1R Phosphorylation) | 18.6 nM | N13 Microglial Cell Line | [4][5] |

| IC50 (ERK1/2 Phosphorylation) | 22.5 nM | N13 Microglial Cell Line | [4][5] |

| In Vitro Working Concentration Range | ||

| Concentration Range | Observation | Cell Type |

| >10 nM | Inhibition of CSF-1R and ERK1/2 phosphorylation | N13 Microglial Cell Line |

| 0.1 nM - 1 µM | Dose-dependent decrease in CSF-1R activation | Not Specified |

Experimental Protocols

Protocol 1: Preparation of Primary Microglia Cultures

This protocol describes the isolation and culture of primary microglia from neonatal mouse brains.

Caption: Workflow for the isolation and culture of primary microglia.

Materials:

-

Neonatal mouse pups (P0-P2)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin/EDTA

-

DNase I

-

Phosphate-Buffered Saline (PBS)

-

70 µm cell strainer

-

T-75 culture flasks

Procedure:

-

Euthanize neonatal pups according to approved institutional guidelines.

-

Dissect brains and remove the meninges in cold PBS.

-

Mechanically dissociate the brain tissue.

-

Perform enzymatic digestion with Trypsin and DNase I.

-

Filter the cell suspension through a 70 µm cell strainer.

-